1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Biological Activity
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS Number: 831183-99-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H19ClN2O3S, with a molecular weight of 390.88 g/mol. It features a thieno[3,4-d]imidazole core structure, which is significant in various biological applications. The presence of the chlorine atom and two methyl groups on the phenyl rings contributes to its unique activity profile.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, N-heterocycles have shown promise as antiviral agents against various viruses, including HIV and hepatitis C virus (HCV). The thieno[3,4-d]imidazole derivatives have been reported to inhibit viral replication effectively.
A study highlighted that certain derivatives demonstrated an EC50 value of 3.98 μM against HIV type-1, suggesting a strong antiviral potential for compounds in this class . Although specific data for our compound is limited, its structural analogs provide a basis for hypothesizing similar activities.
Antioxidant Properties
In vitro studies have demonstrated that thieno[2,3-c]pyrazole compounds can act as antioxidants. The erythrocyte alterations observed after exposure to toxic agents were significantly reduced when treated with these compounds, indicating their protective effects against oxidative stress . This suggests that our compound may also possess antioxidant properties worthy of further investigation.
Antimicrobial Activity
The biological activity against bacteria and fungi has also been explored for related thieno derivatives. For example, thiazolidinone derivatives have shown significant antimicrobial activity with IC50 values ranging from 31.9 μM to 32.2 μM against various strains . While direct studies on our compound are lacking, the structural similarities suggest potential efficacy in this area.
Case Studies and Research Findings
Study | Activity | EC50/IC50 | Notes |
---|---|---|---|
Study on N-Heterocycles | Anti-HIV | 3.98 μM | Promising for clinical optimization |
Thieno[2,3-c]pyrazole Compounds | Antioxidant | - | Reduced erythrocyte malformations in fish |
Thiazolidinone Derivatives | Antimicrobial | 31.9 - 32.2 μM | Effective against bacteria and fungi |
The proposed mechanisms of action for compounds similar to 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one include:
- Inhibition of Viral Enzymes : Many thieno derivatives inhibit enzymes critical for viral replication.
- Antioxidant Mechanisms : These compounds may scavenge free radicals or enhance cellular antioxidant defenses.
- Disruption of Bacterial Cell Walls : Antimicrobial activity may arise from interference with bacterial cell wall synthesis or function.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-6-13(2)8-16(7-12)22-18-11-26(24,25)10-17(18)21(19(22)23)15-5-3-4-14(20)9-15/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUNVQCZUWKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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